3-bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Overview
Description
3-Bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a brominated heterocyclic aromatic organic compound It contains a pyrrolopyridine core with a bromine atom at the 3-position and a trifluoromethyl group at the 7-position
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of this compound with boronic acids or boronic esters in the presence of a palladium catalyst and a base. The reaction typically requires a solvent such as toluene or water and is conducted under an inert atmosphere.
Microwave-Assisted Synthesis: Microwave irradiation can be used to accelerate the Suzuki-Miyaura cross-coupling reaction, providing a more efficient and rapid synthesis.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the molecule.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be used to introduce different substituents at the bromine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines and alkoxides, along with suitable solvents and temperatures, are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Reduced derivatives, such as bromides and hydroxylated compounds.
Substitution Products: Substituted pyrrolopyridines with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: It serves as a probe in biological studies to investigate enzyme activities and binding interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 3-bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.
Comparison with Similar Compounds
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one: Both compounds share structural similarities and can be synthesized using similar methods.
3-Bromo-7-(trifluoromethyl)indole: Another related compound with potential biological and chemical applications.
This comprehensive overview highlights the significance of 3-bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine in various scientific and industrial contexts. Its unique chemical properties and versatile applications make it a valuable compound in research and development.
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Properties
IUPAC Name |
3-bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-3-14-6-4(8(10,11)12)1-2-13-7(5)6/h1-3,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQDQAVFGCCGTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1C(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501213405 | |
Record name | 3-Bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501213405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-45-6 | |
Record name | 3-Bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501213405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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